molecular formula C8H7Cl2FN2 B1520433 2-Amino-2-(2-chloro-6-fluorophenyl)acetonitrile hydrochloride CAS No. 1235439-69-6

2-Amino-2-(2-chloro-6-fluorophenyl)acetonitrile hydrochloride

Cat. No. B1520433
CAS RN: 1235439-69-6
M. Wt: 221.06 g/mol
InChI Key: GUDBYZKFRKEGGE-UHFFFAOYSA-N
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Description

“2-Amino-2-(2-chloro-6-fluorophenyl)acetonitrile hydrochloride” is a chemical compound with the CAS Number: 1235439-69-6 . It has a molecular weight of 221.06 and its IUPAC name is amino (2-chloro-6-fluorophenyl)acetonitrile hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClFN2.ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3,7H,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Enantioselective Sensing

Enantioselective Sensing of Chiral Carboxylic Acids : A study demonstrated the use of a chiral fluorosensor for enantioselective sensing of a broad variety of chiral carboxylic acids. This application is significant in analytical chemistry for distinguishing between different chiral molecules, which is crucial in pharmaceuticals and biochemical research (Mei & Wolf, 2004).

Spectroscopic Characterization

Synthesis and Spectroscopic Characterization : Fluorinated α-aminonitrile compounds have been synthesized and characterized, including detailed spectral and X-ray crystallographic analyses. This research contributes to the understanding of the structural and electronic properties of such compounds, which is essential for developing new materials and pharmaceuticals (Brahmachari et al., 2015).

Fluorescence Sensing

Selective Fluorescence Sensing of Hg^2+ : Research has shown the development of fluoroionophores for the selective sensing of Hg^2+, highlighting the potential for environmental monitoring and the detection of heavy metals in samples (Ahamed & Ghosh, 2011).

Nucleic Acid Derivatives

Conversions of Adenosine and Guanosine : A process for enzymatic deamination leading to various nucleoside derivatives highlights the compound's role in nucleic acid chemistry, with implications for drug development and genetic research (Robins & Uznański, 1981).

Synthetic Chemistry

Synthesis of Aryl- and Alkylanilines : The compound has been used in synthetic pathways to generate aryl- and alkylanilines, illustrating its utility in constructing complex organic molecules that are relevant for pharmaceuticals and organic materials (Fagnoni, Mella, & Albini, 1999).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-2-(2-chloro-6-fluorophenyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2.ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3,7H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDBYZKFRKEGGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(C#N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(2-chloro-6-fluorophenyl)acetonitrile hydrochloride

CAS RN

1235439-69-6
Record name 2-amino-2-(2-chloro-6-fluorophenyl)acetonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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